Cas no 33554-30-2 (2-(4-chlorophenyl)-4,4-dimethyl-5h-1,3-oxazole)

2-(4-chlorophenyl)-4,4-dimethyl-5h-1,3-oxazole structure
33554-30-2 structure
Product Name:2-(4-chlorophenyl)-4,4-dimethyl-5h-1,3-oxazole
CAS No:33554-30-2
MF:C11H12ClNO
MW:209.672081947327
CID:1458498
PubChem ID:639989
Update Time:2025-04-20

2-(4-chlorophenyl)-4,4-dimethyl-5h-1,3-oxazole Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenyl)-4,4-dimethyl-5h-1,3-oxazole
    • 2-(4-chlorophenyl)- 4,4-dimethyl-4,5-dihydrooxazole
    • 2-(4-chlorophenyl)-4,4-dimethyl-2-oxazoline
    • 2-(4-chloro-phenyl)-4,4-dimethyl-4,5-dihydro-oxazole
    • SureCN3762622
    • 2-[4-Chlorophenyl]-4,5-dihydro-4,4-dimethyloxazole
    • CTK8I2656
    • STOCK1S-90680
    • STL361425
    • 2-(4-chloro-phenyl)-4,4-dimethyl-1,3-oxazoline
    • 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
    • AC1LCZPW
    • CCG-107830
    • AKOS003596167
    • Cambridge id 6116917
    • DTXSID70348683
    • SR-01000450494
    • oxazole, 2-(4-chlorophenyl)-4,5-dihydro-4,4-dimethyl-
    • DB-301828
    • EU-0073482
    • SR-01000450494-1
    • 4-chlorophenyl- 4,4-dimethyl-4,5-dihydrooxazole
    • InChI=1/C11H12ClNO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H
    • XCQDCQKNZXMXGM-UHFFFAOYSA-N
    • 2-(4-CHLOROPHENYL)-4,5-DIHYDRO-4,4-DIMETHYLOXAZOLE
    • 33554-30-2
    • 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
    • SCHEMBL3762622
    • AJ-292/14597223
    • V10372
    • Inchi: 1S/C11H12ClNO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3
    • InChI Key: XCQDCQKNZXMXGM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=NC(C)(C)CO1

Computed Properties

  • Exact Mass: 209.06086
  • Monoisotopic Mass: 209.061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 21.6Ų

Experimental Properties

  • PSA: 21.59
Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd